N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[56]dodecane-11-carboxamide is a complex organic compound featuring a thiazole ring, a spiro structure, and a carboxamide group
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-19(23-8-11-26-15-20(14-23)6-9-25-10-7-20)22-18-21-13-17(27-18)12-16-4-2-1-3-5-16/h1-5,13H,6-12,14-15H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIXBQPLKTGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCOC2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[56]dodecane-11-carboxamide typically involves multi-step organic synthesis One common route starts with the formation of the thiazole ring through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone This intermediate is then reacted with a spiro compound, such as a spirocyclic lactam, under specific conditions to form the desired spiro structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide has shown potential as an inhibitor of certain enzymes, which could be useful in the development of new drugs.
Medicine
In medicinal research, this compound is being explored for its antitumor activity. Studies have shown that derivatives of thiazole compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The spiro structure may enhance the binding affinity and specificity of the compound to its targets, leading to more effective inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also feature a thiazole ring and have shown significant antitumor activity.
Benzothiazole derivatives: Known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide is unique due to its spirocyclic structure, which is less common in similar compounds. This structure may confer unique biological activities and enhance its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
